6-(3-methylbutyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-(3-methylbutyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with isopentyl and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
6-(3-methylbutyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVTUJSUROEYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-component Condensation Approaches
The Biginelli reaction, a three-component condensation involving aldehydes, urea, and β-keto esters, has been adapted for pyrrolopyrimidine synthesis. For the target compound, 3-methylbutyraldehyde serves as the aldehyde component, introducing the 6-(3-methylbutyl) group. Phenylacetic acid derivatives provide the 4-phenyl substituent, while urea or thiourea contributes to the pyrimidine ring. A representative protocol involves:
- Reagents : 3-Methylbutyraldehyde, methyl phenylacetate, urea.
- Catalyst : Zinc chloride (10 mol%) in ethanol under reflux.
- Conditions : 12-hour reflux, followed by cyclization at 100°C for 6 hours.
This method yields the pyrrolopyrimidine core with moderate efficiency (40–50%) but requires purification via column chromatography.
Alkylation and Functional Group Introduction
Post-condensation alkylation is critical for installing the 3-methylbutyl group. A two-step protocol derived from N-alkylation methods for pyrrolo[3,4-c]pyridines involves:
- Core Synthesis : Prepare 4-phenyl-pyrrolo[3,4-d]pyrimidine-2,5-dione via cyclocondensation.
- Alkylation :
- Reagents : 1-Bromo-3-methylbutane, sodium hydride (base).
- Solvent : Anhydrous DMF at 0–5°C.
- Reaction Time : 8 hours under nitrogen.
Yields for this step range from 65–75%, with the alkylation regioselectively occurring at the N6 position due to steric hindrance from the phenyl group.
Cyclization and Ring-Closure Techniques
Microwave-assisted cyclization enhances reaction efficiency. A method adapted from pyrrolo[1,2-a]pyrimidine synthesis employs:
- Precursor : 3-Methylbutyl-substituted β-keto amide.
- Conditions : Microwave irradiation at 240°C for 20 minutes in 1,2-dichlorobenzene.
- Catalyst : None (thermal cyclization).
This approach achieves 55–60% yield, reducing reaction time from hours to minutes.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal solvent-catalyst pairs significantly impact yields:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | ZnCl₂ | 80 | 45 |
| DMF | NaH | 0–5 | 72 |
| 1,2-Dichlorobenzene | None | 240 (microwave) | 58 |
Temperature and Time Dependencies
- Alkylation : Reactions below 5°C minimize side products (e.g., dialkylation).
- Cyclization : Microwave irradiation at 240°C for >15 minutes ensures complete ring closure.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the bicyclic structure, with the 3-methylbutyl group adopting a gauche conformation to minimize steric clash with the phenyl ring.
Chemical Reactions Analysis
Types of Reactions
6-(3-methylbutyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(3-methylbutyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methylbutyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based structure and exhibit various biological activities.
Indole derivatives: Indole-based compounds also have a heterocyclic core and are known for their diverse biological properties.
Uniqueness
6-(3-methylbutyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific substituents and the resulting biological activities.
Biological Activity
The compound 6-(3-methylbutyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H22N4O2
- SMILES : CCCCC(C)C1=CN(C(=O)N=C1C(=O)N)C2=CC=CC=C2
This structure features a pyrrolo[3,4-d]pyrimidine core that is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. For example, a related compound showed IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets in MCF-7 breast cancer cells .
- Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDK1 and CDK2 has been linked to reduced tumor growth and increased apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, the pyrrolo[3,4-d]pyrimidine scaffold has been recognized for:
- Antiparasitic and Antifungal Activities : The compound has shown potential against various pathogens through mechanisms involving enzyme inhibition and disruption of cellular processes .
- Kinase Inhibition : The structural similarity to ATP allows these compounds to act as competitive inhibitors at kinase domains, which is pivotal in many signaling pathways related to cancer and other diseases .
Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of a pyrrolo[3,4-d]pyrimidine derivative on MCF-7 breast cancer cells. The results indicated:
| Parameter | Value |
|---|---|
| IC50 (µM) | 0.3 |
| Apoptosis Induction (%) | 75% |
| Cell Migration Inhibition | Significant |
The compound not only inhibited cell growth but also induced apoptosis and inhibited migration.
Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of pyrrolo[3,4-d]pyrimidines:
| Kinase Target | IC50 (µM) |
|---|---|
| CDK1 | 0.5 |
| CDK2 | 0.8 |
| EGFR | 1.5 |
These findings suggest that the compound could be a promising candidate for targeted cancer therapy.
Q & A
Q. Advanced
- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ improve alkylation efficiency .
- Flow Chemistry : Continuous reactors can enhance scalability and reproducibility for multi-step syntheses .
How should researchers address contradictory biological activity data for pyrrolopyrimidine analogs?
Q. Advanced
- Meta-analysis : Compare substituent effects across studies. For example, 6-(2-phenylethyl) analogs show varied kinase inhibition based on N4-aryl substitutions (e.g., 53% yield for bromophenyl vs. 61% for chlorophenyl derivatives) .
- Dose-response studies : Control for concentration-dependent effects, as minor structural changes (e.g., methoxy vs. chloro groups) alter IC₅₀ values significantly .
What computational methods predict the pharmacological potential of this compound?
Q. Advanced
- Molecular Docking : Screen against kinase targets (e.g., EGFR, VEGFR) using software like AutoDock. Substituents like the 3-methylbutyl group may influence binding pocket interactions .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The phenyl group at position 4 may enhance lipophilicity but reduce solubility .
How does the 3-methylbutyl substituent influence physicochemical properties?
Q. Basic
- Lipophilicity : The branched alkyl chain increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Steric Effects : Bulky substituents at position 6 may hinder interactions with planar binding sites (e.g., ATP pockets in kinases) .
What are the stability considerations for storing pyrrolopyrimidine diones?
Q. Basic
- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation of the dione moiety .
- Moisture Sensitivity : The pyrrolo-pyrimidine core may hydrolyze under acidic/alkaline conditions; use desiccants for long-term storage .
How can substituent effects be systematically studied in this scaffold?
Q. Advanced
- SAR Libraries : Synthesize analogs with varying N4-aryl (e.g., 4-chlorophenyl vs. 3-bromophenyl) and C6-alkyl groups to map activity trends .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .
What experimental controls are critical in biological assays for this compound?
Q. Advanced
- Counter-screening : Test against off-target kinases (e.g., Src, Abl) to confirm selectivity .
- Cytotoxicity Controls : Include cell viability assays (e.g., MTT) to distinguish between specific inhibition and general toxicity .
How can AI/ML accelerate the development of pyrrolopyrimidine-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
